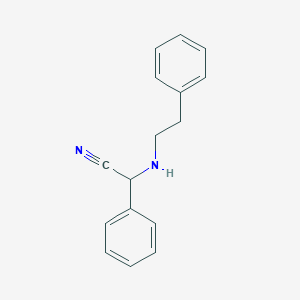

2-(Phenethylamino)-2-phenyl-acetonitrile

Übersicht

Beschreibung

Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group . It is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether .

Synthesis Analysis

While specific synthesis methods for “2-(Phenethylamino)-2-phenyl-acetonitrile” were not found, phenethylamines can be produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation .Molecular Structure Analysis

Phenethylamines are widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine .Chemical Reactions Analysis

Oxidative reactions provide an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc . It has enabled broad utilization of phenolic substrates as versatile chemical feedstocks in the preparation of various oxygenated molecules valuable for pharmaceutics, agricultural chemicals, materials, and so on .Physical And Chemical Properties Analysis

Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group . It is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol, and ether . Its density is 0.964 g/ml and its boiling point is 195 °C .Wissenschaftliche Forschungsanwendungen

Pharmacology and Toxicology of N-Benzylphenethylamine Derivatives

Pharmacological research on N-benzylphenethylamine derivatives, which are chemically related to phenethylamines, has highlighted their significant impact on serotonergic systems. These compounds, including NBOMes, show high affinity for the 5-HT2A receptor, leading to profound hallucinogenic potency. While these studies primarily focus on the toxicological profiles and mechanisms of action of these hallucinogens, they underline the importance of understanding receptor interactions for developing therapeutic agents or investigating psychological and neurological disorders (Halberstadt, 2017).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, for detecting amyloid plaques in Alzheimer's disease showcases the application of phenethylamine derivatives in diagnostic imaging. These studies demonstrate how modifications in the phenethylamine structure can lead to compounds with specific affinities for amyloid deposits, offering insights into the pathophysiological mechanisms of Alzheimer's and potential early detection methods (Nordberg, 2007).

Hallucinogens as Discriminative Stimuli in Animals

Research on the discriminative stimulus effects of hallucinogens, including phenethylamines, in animals highlights the serotonergic mechanisms underlying their psychoactive effects. These studies provide a foundation for understanding the neurochemical pathways involved in perception and cognition, offering potential avenues for developing novel psychiatric treatments (Winter, 2009).

Effects of Repeated Administration of Phenylethylamines

Investigations into the effects of repeated administration of selected phenylethylamines have revealed insights into tolerance, CNS toxicity, and potential therapeutic applications. Understanding the long-term impacts of these compounds on the central nervous system can guide the development of safe therapeutic agents (Woolverton, 1986).

Organic Solvent Composition and Analyte Retention

The study of organic solvent composition on the retention of analytes in chromatography, including those related to phenethylamines, underscores the significance of chemical properties in analytical methodologies. This research aids in the refinement of detection and quantification techniques for various substances, including pharmaceuticals and environmental pollutants (Subirats, Xavier, et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-phenyl-2-(2-phenylethylamino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-13-16(15-9-5-2-6-10-15)18-12-11-14-7-3-1-4-8-14/h1-10,16,18H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTCLJPFCVHRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenethylamino)-2-phenyl-acetonitrile | |

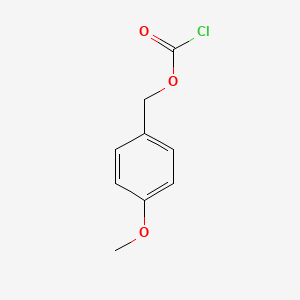

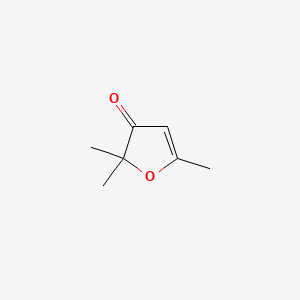

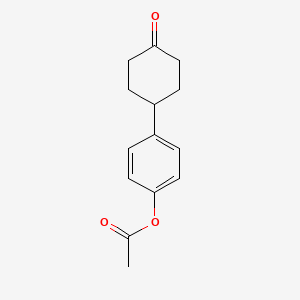

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)

![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)

![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)

![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)

![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)

![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)